

(Rac)-Lys-SMCC-DM1: A Technical Guide to its Tubulin Polymerization Inhibition

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Compound of Interest

Compound Name: (Rac)-Lys-SMCC-DM1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(Rac)-Lys-SMCC-DM1**, a key component in the field of Antibody-Drug Conjugates (ADCs). This document details its core mechanism of action as a tubulin polymerization inhibitor, presents available quantitative data, and provides detailed experimental protocols for its characterization.

Introduction

(Rac)-Lys-SMCC-DM1 is the active metabolite of antibody-drug conjugates that utilize the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker to conjugate the potent cytotoxic agent DM1 to a monoclonal antibody. Upon internalization of the ADC by a target cell and subsequent lysosomal degradation of the antibody, **(Rac)-Lys-SMCC-DM1** is released into the cytoplasm where it exerts its potent anti-cancer effects. The "Rac" prefix indicates that the compound is a racemic mixture, a common feature in the early stages of drug development due to simpler synthesis, though it may imply that both enantiomers possess similar activity or that separation is not cost-effective.^{[1][2][3]}

Mechanism of Action: Tubulin Polymerization Inhibition

The cytotoxic activity of **(Rac)-Lys-SMCC-DM1** is primarily attributed to the DM1 moiety, a derivative of the natural product maytansine. DM1 is a potent inhibitor of tubulin polymerization.

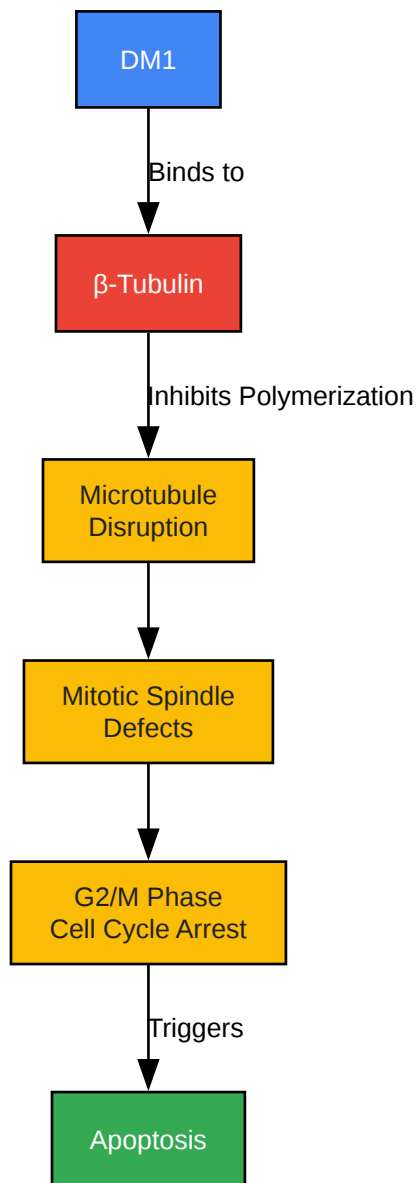
[4] Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are critical components of the cytoskeleton and are essential for various cellular processes, most notably mitotic spindle formation during cell division.

DM1 binds to the β -tubulin subunit at the vinca alkaloid binding site, disrupting microtubule dynamics. This leads to:

- Inhibition of Microtubule Assembly: DM1 prevents the polymerization of tubulin dimers into microtubules.
- Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
- Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.
- Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

The following diagram illustrates the proposed signaling pathway for DM1-induced apoptosis.

Mechanism of DM1-Induced Apoptosis

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Caption: Mechanism of DM1-induced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Lys-SMCC-DM1 and related compounds. It is important to note that specific data for the racemic form, **(Rac)-Lys-SMCC-DM1**, is limited in publicly available literature. The data for the non-racemic form and the parent ADC (T-DM1) are provided as relevant surrogates.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1 and SMCC-DM1

Compound	Cell Line	Cancer Type	HER2 Status	IC50 (nM)	Citation(s)
Lys-SMCC-DM1	KPL-4	Breast Cancer	HER2-positive	24.8	[5]
Lys-SMCC-DM1	MDA-MB-468	Breast Cancer	HER2-negative	40.5	[5]
SMCC-DM1	HCC1954	Breast Cancer	HER2-positive	17.2	[5]
SMCC-DM1	MDA-MB-468	Breast Cancer	HER2-negative	49.9	

Table 2: In Vitro Cytotoxicity of Trastuzumab-DM1 (T-DM1)

Cell Line	Cancer Type	HER2 Status	IC50 (pM)	Citation(s)
NCI-N87	Gastric Cancer	HER2-positive	82 ± 10	[6]
HCC1954	Breast Cancer	HER2-positive	33 ± 20	[6]
SK-BR-3	Breast Cancer	HER2-positive	~26 (as Accum-T-DM1)	[7]

Experimental Protocols

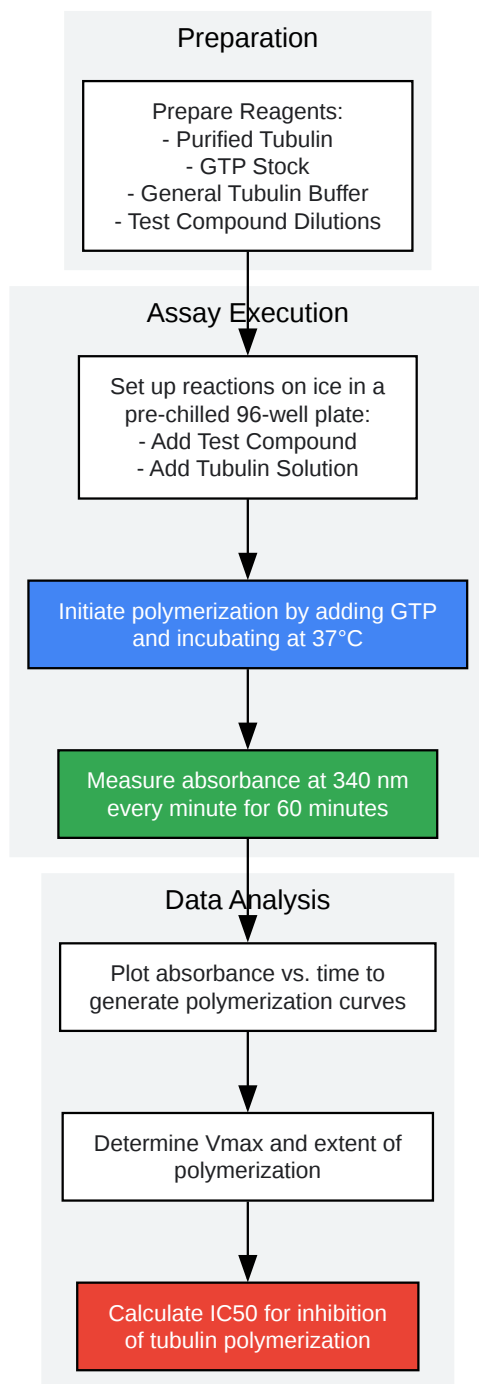
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of **(Rac)-Lys-SMCC-DM1**.[\[8\]](#)
[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Workflow Diagram:

Tubulin Polymerization Assay Workflow

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Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

- Purified tubulin (>99% pure)
- GTP solution (100 mM stock)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- **(Rac)-Lys-SMCC-DM1**
- DMSO (vehicle control)
- Pre-warmed 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **(Rac)-Lys-SMCC-DM1** in DMSO.
 - On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
 - Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
- Reaction Setup (on ice):
 - In a pre-chilled 96-well plate, add the desired concentrations of **(Rac)-Lys-SMCC-DM1** or DMSO (for the control).
 - Add the tubulin solution to each well.
- Initiate Polymerization:
 - To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

- Measurement:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Target cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87, MDA-MB-231, MCF-7)
- Complete cell culture medium
- **(Rac)-Lys-SMCC-DM1**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment:
 - Treat cells with serial dilutions of **(Rac)-Lys-SMCC-DM1** and incubate for 72 hours.
- MTT Addition:
 - Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

- Target cancer cell lines
- **(Rac)-Lys-SMCC-DM1**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment:
 - Treat cells with **(Rac)-Lys-SMCC-DM1** at various concentrations for a predetermined time (e.g., 48 hours).
- Cell Harvesting and Staining:
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry.
 - Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
- Data Analysis:
 - Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

(Rac)-Lys-SMCC-DM1 is a potent inhibitor of tubulin polymerization and a key cytotoxic component of several ADCs. Its ability to induce cell cycle arrest and apoptosis makes it an effective anti-cancer agent. The experimental protocols provided in this guide offer a framework for the detailed characterization of its biological activity. Further research to obtain more extensive quantitative data on the racemic form and to elucidate the specific contributions of each enantiomer will provide a more complete understanding of this important molecule in the context of ADC development.

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